1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-ethanone moiety and a 3-methoxyphenyl substituent. Its structural complexity arises from the integration of multiple heterocyclic systems:
- Piperazine-ethanone: The piperazine ring enhances solubility and serves as a flexible linker, while the ethanone group may participate in hydrogen bonding.
Synthetic routes for analogous compounds (e.g., bromoethanone intermediates reacting with thiols or tetrazoles) suggest that this compound could be synthesized via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-4-16-21-20-25(22-16)19(27)18(29-20)17(14-6-5-7-15(12-14)28-3)24-10-8-23(9-11-24)13(2)26/h5-7,12,17,27H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTDNZRJAJRMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 481.6 g/mol. The compound features a thiazole-triazole core, which is significant in medicinal chemistry for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies. Key areas of focus include:
1. Anticancer Activity
Research has indicated that derivatives containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit promising anticancer properties. A study conducted by the National Cancer Institute evaluated several triazole derivatives against 60 different cancer cell lines, including leukemia and solid tumors. Results showed that compounds similar to the one demonstrated significant cytotoxicity and potential as anticancer agents .
2. Anti-inflammatory Effects
The compound has been noted to influence inflammatory pathways. Specifically, it affects the NF-kB pathway and endoplasmic reticulum (ER) stress response mechanisms. These pathways are crucial in regulating inflammation and cellular stress responses .
3. Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit enzymes such as alpha-amylase and alpha-glucosidase , which are involved in carbohydrate metabolism. By inhibiting these enzymes, the compound could potentially lower glucose levels in the body, indicating its usefulness in managing diabetes .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study focusing on a related triazole derivative, significant antineoplastic activity was observed against MDA-MB-468 breast cancer cells. The study highlighted that structural modifications influenced efficacy, suggesting that similar modifications could enhance the activity of this compound .
Case Study: Enzyme Inhibition
Another investigation into enzyme inhibition revealed that compounds with structural similarities effectively reduced glucose absorption by inhibiting alpha-glucosidase activity. This suggests potential applications in diabetes management .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Impact of Substituents on Bioactivity
- Hydroxyl vs.
- Piperazine vs. Piperidine : Piperazine’s secondary amines may enhance water solubility and hydrogen bonding, whereas piperidine’s hydrophobicity could favor CNS penetration .
- Ethanone vs. Furyl-Methanone: The ethanone’s carbonyl group may engage in stronger hydrogen bonding than the furyl group, influencing target binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Metabolic Stability : The 3-methoxyphenyl group may undergo demethylation, whereas the 3-fluorophenyl analog’s C-F bond resists metabolism, prolonging half-life .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core, followed by coupling with the piperazine-methoxyphenyl moiety. Key steps include:
- Core Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol (70–80°C, 6–8 hours) .
- Piperazine Coupling : Use of nucleophilic substitution or Mannich-type reactions, requiring anhydrous dimethylformamide (DMF) and triethylamine as a base (room temperature to 60°C, 12–24 hours) .
- Final Functionalization : Ethylation or acylation steps with ethyl chloroacetate in tetrahydrofuran (THF) under nitrogen atmosphere .
Optimization Tips : - Monitor reaction progress via TLC/HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Crystallize the final product using ethanol/methanol to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, piperazine methylene at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] expected at m/z 469.57 for CHNOS) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- IR Spectroscopy : Confirm hydroxyl (3200–3400 cm) and carbonyl (1680–1700 cm) groups .
Q. What purification strategies mitigate common byproducts during synthesis?
- Methodological Answer :
- Byproduct Sources : Unreacted starting materials, dimerization of thiazolo-triazole intermediates, or incomplete piperazine coupling .
- Solutions :
- Use gradient elution in column chromatography (e.g., 5% → 40% ethyl acetate in hexane) to separate dimers .
- Acid-base extraction for removing unreacted amines (e.g., 1M HCl wash followed by NaHCO neutralization) .
- Recrystallization in mixed solvents (ethanol:water = 3:1) to eliminate polar impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Key Modifications :
- Thiazolo-Triazole Core : Replace the 2-ethyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with target proteins .
- Methoxyphenyl Group : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to improve binding affinity to enzymes like CYP450 .
- Piperazine Moiety : Substitute the ethanone group with sulfonamides to modulate solubility and blood-brain barrier penetration .
- Biological Assays :
- Test analogs against enzyme targets (e.g., kinase inhibition assays) and compare IC values .
- Use molecular docking (AutoDock Vina) to predict binding poses and prioritize synthesis .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking :
Prepare the protein structure (e.g., PDB ID 3LD6 for lanosterol 14α-demethylase) by removing water and adding polar hydrogens .
Generate ligand conformations using Open Babel and dock with a grid box centered on the active site (e.g., 20 Å box) .
Analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) and hydrogen-bonding interactions .
- QSAR Modeling :
- Use CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Hammett constants) with antifungal activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Case Example : Discrepancies in reported IC values for kinase inhibition may arise from:
- Assay Conditions : Differences in ATP concentration (10 μM vs. 1 mM) or incubation time .
- Compound Purity : Verify via HPLC; impurities >5% can skew results .
- Cell Line Variability : Use isogenic cell lines and standardize passage numbers .
- Resolution :
- Replicate experiments under harmonized protocols (e.g., NIH Guidelines).
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies assess the compound’s stability under physiological and extreme conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24 hours) and monitor degradation via HPLC .
- Oxidative Stress : Treat with 3% HO and analyze for sulfoxide/sulfone byproducts .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; thiazolo-triazole cores are prone to ring-opening .
- Data Interpretation :
- Stability thresholds: <10% degradation under physiological conditions (pH 7.4, 37°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
